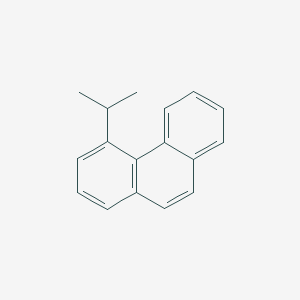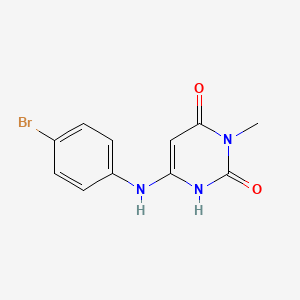
4-(Propan-2-YL)phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Propan-2-YL)phenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. Phenanthrene is known for its applications in the production of dyes, plastics, pesticides, explosives, and drugs
Métodos De Preparación
The synthesis of 4-(Propan-2-YL)phenanthrene can be approached through several methods. One common method is the Haworth synthesis, which involves multiple steps:
Friedel-Crafts Acylation: Naphthalene is treated with succinic anhydride in the presence of aluminum chloride to form napthoylpropionic acid.
Clemmensen Reduction: Napthoylpropionic acid is reduced with amalgamated zinc in hydrochloric acid to yield napthobutyric acid.
Ring Closure Reaction: Napthobutyric acid is heated with sulfuric acid to form 1-keto-1,2,3,4-tetrahydrophenanthrene.
Clemmensen Reduction: 1-keto-1,2,3,4-tetrahydrophenanthrene is reduced with amalgamated zinc in hydrochloric acid to produce 1,2,3,4-tetrahydrophenanthrene.
Dehydrogenation: 1,2,3,4-tetrahydrophenanthrene is heated with palladium to yield phenanthrene.
Análisis De Reacciones Químicas
4-(Propan-2-YL)phenanthrene undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or chromic acid, it can be oxidized to form phenanthrenequinone.
Reduction: Reduction with sodium and isopentanol yields 9,10-dihydrophenanthrene.
Substitution: Electrophilic substitution reactions such as nitration, sulfonation, and halogenation occur at specific positions on the phenanthrene ring.
Ozonolysis: Ozonolysis followed by oxidation with potassium permanganate produces diphenic acid.
Aplicaciones Científicas De Investigación
4-(Propan-2-YL)phenanthrene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(Propan-2-YL)phenanthrene involves its interaction with molecular targets and pathways. Its aromatic structure allows it to participate in various chemical reactions, influencing its biological activity. The compound’s effects are mediated through its interaction with cellular components, leading to changes in cellular processes and functions .
Comparación Con Compuestos Similares
4-(Propan-2-YL)phenanthrene can be compared with other similar compounds, such as:
Phenanthrene: The parent compound, known for its stability and aromaticity.
Phenanthrenequinone: An oxidized derivative used in various chemical reactions.
Phenanthridine: A nitrogen-containing derivative with applications in dye production.
These comparisons highlight the unique properties and applications of this compound, distinguishing it from other phenanthrene derivatives.
Propiedades
Número CAS |
106086-40-2 |
|---|---|
Fórmula molecular |
C17H16 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
4-propan-2-ylphenanthrene |
InChI |
InChI=1S/C17H16/c1-12(2)15-9-5-7-14-11-10-13-6-3-4-8-16(13)17(14)15/h3-12H,1-2H3 |
Clave InChI |
NYSNETRGWOQOTN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC2=C1C3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-tert-Butyldiazenyl]heptanedinitrile](/img/structure/B14315364.png)
![Methyl [3-(tributylstannyl)propyl]carbamate](/img/structure/B14315372.png)


![5-Hydroxy-2,3-diphenyl-7-[(prop-2-yn-1-yl)oxy]-4H-1-benzopyran-4-one](/img/structure/B14315400.png)


![3,3'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde](/img/structure/B14315423.png)



![3-[(Hexylamino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14315441.png)
![(1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14315452.png)
![1-Propen-1-ol, 3-[3-(diethylamino)phenyl]-](/img/structure/B14315458.png)
